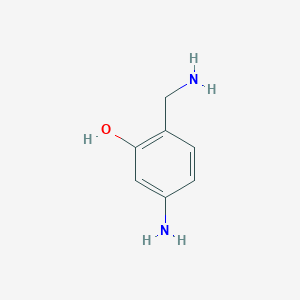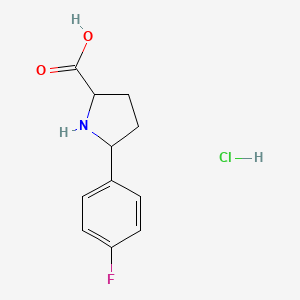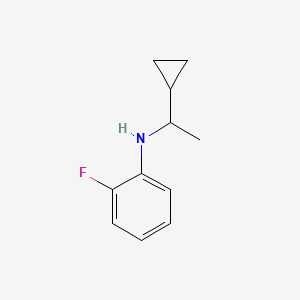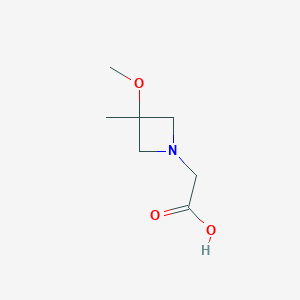![molecular formula C9H14N2O2S B13246390 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13246390.png)
3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a piperidine ring and a thiazolidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and thiazolidine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of piperidine derivatives with thiazolidine-2,4-dione. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a thiazolidine-2,4-dione precursor under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient production. Catalysts and optimized reaction parameters are employed to maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thiazolidine-2,4-dione moiety, converting it into a thiazolidine ring with reduced oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized derivatives.
作用機序
The mechanism of action of 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound’s structure.
類似化合物との比較
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring structure.
Thiazolidine derivatives: Compounds like thiazolidine-2,4-dione and its substituted derivatives share the thiazolidine ring structure.
Uniqueness: 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is unique due to the combination of both piperidine and thiazolidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of compounds with diverse pharmacological activities. The presence of both rings allows for multiple points of chemical modification, enhancing its potential as a lead compound in drug discovery.
特性
分子式 |
C9H14N2O2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC名 |
3-(piperidin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c12-8-6-14-9(13)11(8)5-7-1-3-10-4-2-7/h7,10H,1-6H2 |
InChIキー |
HJQBCCFPGLUPAW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CN2C(=O)CSC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methylcyclopentyl)amino]benzonitrile](/img/structure/B13246314.png)



amine](/img/structure/B13246340.png)

amine](/img/structure/B13246351.png)


![2-[(4-Fluoropiperidin-4-yl)methyl]pyridine](/img/structure/B13246372.png)
![3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile](/img/structure/B13246379.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid](/img/structure/B13246384.png)
